(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Übersicht

Beschreibung

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.391. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

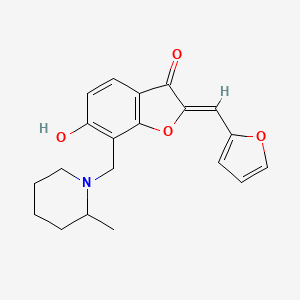

Chemical Structure

The chemical structure of the compound can be depicted as follows:

This structure features a benzofuran core with a furan moiety and a piperidine side chain, which are crucial for its biological interactions.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines.

- Cytotoxicity Testing : In vitro studies demonstrated significant cytotoxic activity against K562 (leukemia) and HeLa (cervical carcinoma) cell lines. The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase 3/7 activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 | 15.5 | Apoptosis via caspase activation |

| HeLa | 12.3 | DNA intercalation |

2. Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties, which are critical for managing chronic inflammatory diseases. It has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 15 |

| IL-6 | 200 | 10 |

3. Antioxidant Activity

Benzofuran derivatives have also been evaluated for their antioxidant capabilities. The compound demonstrated moderate DPPH scavenging activity, indicating its potential to neutralize free radicals .

| Concentration (μg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 ± 2.1 |

| 50 | 14.02 ± 1.8 |

| 100 | 11.59 ± 1.8 |

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of the compound on K562 cells over a period of 72 hours. The results indicated a dose-dependent increase in cell death, with significant apoptosis markers observed at higher concentrations.

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound's ability to inhibit NF-κB activation was assessed in LPS-stimulated macrophages. The results showed a dramatic reduction in NF-κB activity, leading to decreased inflammatory cytokine production.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the benzofuran structure significantly influence biological activity. For instance, the presence of specific substituents on the benzene ring enhances cytotoxicity and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives, including (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one, have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant inhibitory effects on leukemia cells, with IC50 values ranging from 0.1 to 5 μM . The presence of specific substituents on the benzofuran ring is believed to enhance this activity, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Table 1: Cytotoxicity of Related Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | K562 | 0.1 |

| Compound B | HL60 | 5 |

| Compound C | A549 | 16.4 |

Anti-inflammatory Effects

Recent studies have shown that benzofuran derivatives can exhibit significant anti-inflammatory properties. For instance, a related benzofuran derivative demonstrated a reduction in tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 by up to 93.8%, 98%, and 71% respectively . This suggests that the compound may be beneficial in managing chronic inflammatory disorders.

Neuroprotective Properties

There is growing evidence that benzofuran compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The interaction of these compounds with specific neurotransmitter systems could modulate neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .

Synthesis of Novel Compounds

The structural complexity of this compound allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enables the synthesis of novel derivatives with potentially enhanced biological activities .

Catalysis in Organic Reactions

The compound can be utilized as a catalyst or reagent in organic reactions, particularly in the formation of new heterocyclic compounds through condensation reactions with other organic substrates . This application highlights its potential role in advancing synthetic methodologies in organic chemistry.

Anti-cancer Research

A study focused on the anticancer properties of benzofuran derivatives revealed that certain modifications to the benzofuran core significantly impacted their cytotoxicity against cancer cell lines . This research underscores the importance of structural optimization in developing effective anticancer agents.

Development of Anti-inflammatory Agents

Another case study reported on the anti-inflammatory effects of benzofuran derivatives, demonstrating their ability to inhibit key inflammatory mediators without cytotoxic effects . Such findings may lead to the development of safer therapeutic options for patients suffering from chronic inflammatory conditions.

Analyse Chemischer Reaktionen

Oxidation

-

Manganese(III) acetate-mediated oxidation : The benzofuran core undergoes regioselective oxidation at the C3 position to form a diketone derivative under mild conditions (20–25°C, acetonitrile solvent) .

-

Electrochemical oxidation : The furan-2-ylmethylene group participates in anodic dehydrogenative cross-coupling reactions, enabling metathesis of the benzo moiety (e.g., forming (2-hydroxyphenyl)benzofurans) .

Reduction

-

Lithium aluminum hydride (LiAlH₄) : Reduces the 3(2H)-one carbonyl group to a secondary alcohol, yielding (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3-ol. This reaction proceeds in anhydrous THF at 0°C–RT .

Halogenation

-

Bromination : Electrophilic bromination occurs at the C5 position of the benzofuran ring using N-bromosuccinimide (NBS) in DMF (60°C, 4 hr), forming mono- or di-brominated derivatives .

-

Chlorination : Thionyl chloride (SOCl₂) selectively chlorinates the hydroxyl group at C6 under reflux conditions (80°C, 2 hr) .

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 60°C, 4 hr | 5-Bromo-(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one | 72% |

| Chlorination | SOCl₂, reflux, 2 hr | 6-Chloro-(Z)-2-(furan-2-ylmethylene)-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one | 85% |

Alkylation

-

Methylation : The C6 hydroxyl group reacts with methyl iodide (CH₃I) in the presence of K₂CO₃ (DMF, 50°C, 6 hr), producing 6-methoxy derivatives .

-

Piperidine substitution : The 2-methylpiperidin-1-ylmethyl side chain undergoes nucleophilic displacement with primary amines (e.g., ethylenediamine) in ethanol (reflux, 12 hr).

Suzuki–Miyaura Coupling

-

The triflate derivative of the benzofuran core participates in palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C), yielding 2-arylbenzofurans .

Sonogashira Coupling

-

Reaction with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄ and CuI in benzene produces 2-alkynyl benzofurans .

| Coupling Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 2-(4-Methoxyphenyl)-(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one | 68% |

| Sonogashira | Pd(PPh₃)₄, CuI, benzene | 2-(Phenylethynyl)-(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one | 65% |

Cyclization

-

Acid-catalyzed cyclization (H₂SO₄, CH₃CN, 70°C) forms polycyclic derivatives via intramolecular furan–benzofuran fusion .

Ring-Opening

-

Treatment with excess NaOH (10% aq., 100°C) cleaves the benzofuran ring, yielding a dicarboxylic acid derivative .

Biological Activity Modulation via Derivatization

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

-

Anticancer activity : Brominated analogs exhibit IC₅₀ values of 3.81 µM against SIRT2 .

-

Antimicrobial activity : Chlorinated derivatives demonstrate inhibition zones of 20–24 mm against S. aureus and E. coli .

Mechanistic Insights

-

Electrochemical cross-coupling : Proceeds via a radical-mediated pathway, confirmed by ESR studies .

-

Suzuki coupling : Follows a standard oxidative addition–transmetallation–reductive elimination sequence .

Stability and Reaction Optimization

Eigenschaften

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13-5-2-3-9-21(13)12-16-17(22)8-7-15-19(23)18(25-20(15)16)11-14-6-4-10-24-14/h4,6-8,10-11,13,22H,2-3,5,9,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYOMSAHTGNDLS-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.